molecular formula C5H7NO4 B1266071 Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- CAS No. 6737-24-2

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Cat. No. B1266071
CAS RN: 6737-24-2
M. Wt: 145.11 g/mol
InChI Key: NEYTXADIGVEHQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, involves various strategies, including the use of triorganotin(IV) derivatives and reactions with chloroacetic acid in a basic aqueous solution. For instance, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized, revealing insights into their polymeric structures and coordination in the zwitterionic form with hydrogen bonding between the phenolic proton and the phenolic oxygen (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. Vibrational spectral analysis and quantum chemical computation have been carried out for [(4-Hydroxyphenyl)amino] (oxo) acetic acid, which includes the determination of equilibrium geometry, bonding features, and harmonic vibrational wavenumber (Bell & Dhas, 2019).

Chemical Reactions and Properties

Chemical reactions involving acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives include the formation of polymeric structures, interaction with metals, and hydrogen bond formation. The study of triorganotin(IV) complexes provides insights into the chemical reactivity and coordination behavior of these molecules (Baul et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, are crucial for its application in chemical synthesis. However, specific studies directly addressing these properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are essential for understanding the behavior of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- in various chemical environments. The formation of complexes and the stereochemical aspects of the synthesis provide valuable information on the chemical properties of related compounds (Baul et al., 2002).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Heterocycles : Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives have been used in the synthesis of various heterocyclic compounds. For example, Davies et al. (1978) demonstrated the intramolecular dehydration of hydroxy-acids derived from acetic acid to synthesize 1,4-oxathian-2-one and related compounds, highlighting its utility in organic synthesis (Davies, Hughes, Vankar, & Baldwin, 1978).

  • Vibrational Analysis and Quantum Calculations : Acetic acid derivatives have been the subject of vibrational spectral analysis and quantum chemical computations. Bell and Dhas (2019) conducted MP2 level calculations on [(4-Hydroxyphenyl)amino] (oxo) acetic acid to understand its molecular geometry, bonding features, and harmonic vibrational wavenumber (Bell & Dhas, 2019).

  • Creation of Novel Complexes : Amino acid derivatives of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, have been used to create novel complexes with potential applications in various fields. Ikram et al. (2015) synthesized and characterized transition metal complexes of a novel amino acid bearing Schiff base ligand derived from acetic acid, highlighting their potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015).

  • Antibacterial Activity : Acetic acid derivatives have been explored for their antibacterial properties. Behrami and Vaso (2017) synthesized compounds from acetic acid derivatives and evaluated their antibacterial activities, comparing them with standard drugs (Behrami & Vaso, 2017).

Biotechnological Applications

  • Microbial Production of Carboxylic Acids : Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, and its derivatives can be produced biotechnologically and used as building blocks in organic synthesis. Aurich et al. (2012) discussed the biotechnological preparation of such acids under green conditions for use in various chemical syntheses (Aurich et al., 2012).

Safety And Hazards

The safety and hazards associated with “Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-” are not well-documented. It’s always recommended to handle chemical substances with appropriate safety measures .

properties

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-29-7
Record name Poly(acrylamidoglycolic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00863935
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

CAS RN

6737-24-2
Record name 2-Acrylamidoglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6737-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy[(1-oxoallyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a polymerization vessel equipped with a reflux condenser, stirrer rod and thermometer, is added an emulsion consisting of 44 parts by weight of methyl methacrylate, 56 parts by weight of n-butyl-acrylate, 61.5 parts by weight of completely deionized water, 1.5 parts by weight of the sodium salt of a sulfated additive product of tri-isobutyl phenol and 7 moles of ethylene oxide, and of 0.25 parts by weight of ammonium peroxydisulfate over the course of 4 hours, with stirring, to a solution warmed to 80° C. and consisting of 0.04 parts by weight of ammonium peroxydisulfate and 0.02 parts by weight orf the abovementioned emulsifiers in 40 parts by weight of completely deionized water. Subsequently, the temperature is maintained at 80° C. for an additional 2 hours. A stable, coagulate-free dispersion having a solids content of about 50% is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Chidi, N Constance - Journal of Medicinal Plants …, 2017 - academicjournals.org
Medicinal plants and its products remain the best therapeutic agents for the management of diseases and infections that affect the health of man. Owing to the recorded ethnomedicinal …
Number of citations: 12 academicjournals.org
A Dell'Olio - 2017 - search.proquest.com
According to the Human Oral Microbiome Project, dental plaque consists of about 700 different species of bacteria. 1 Dental plaque is the reason that the average American adult has …
Number of citations: 3 search.proquest.com
Ç Özenirler - Uludağ Arıcılık Dergisi, 2018 - dergipark.org.tr
Taracaxum species are an important food source for many insects because of their early flowering and rich supply of nectar and pollen. Taraxacum (dandelion) honey has been …
Number of citations: 6 dergipark.org.tr
AF Abdelkader, HR Nosair - 2018 - pakbs.org
Drought stress is an environmental serious problem threatening cultivated ornamental plants in water-depleted regions. The aim was drought stress induction in three medicinal plants (…
Number of citations: 1 www.pakbs.org
S Shang, H Fan, B Li, L Li, Z Li - 2021 - researchsquare.com
In order to explore the influence of the release of sulfur-containing gases in the process of sludge pyrolysis, temperature, time and calcium-based conditioner were selected to conduct …
Number of citations: 5 www.researchsquare.com
AF Abdelkader, HR Nosair - Bangladesh Journal of Botany, 2018
Number of citations: 0
Ç ÖZENİRLER, N MAYDA, ÖG ÇELEMLİ… - Uludag Bee …, 2018 - search.ebscohost.com
Taracaxum species are an important food source for many insects because of their early flowering and rich supply of nectar and pollen. Taraxacum (dandelion) honey has been …
Number of citations: 2 search.ebscohost.com

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